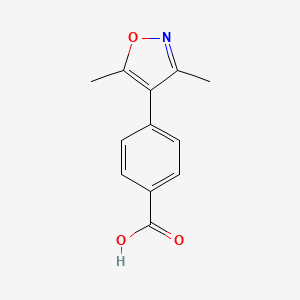

5-Methylbenzene-1,3-dicarbonyl dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

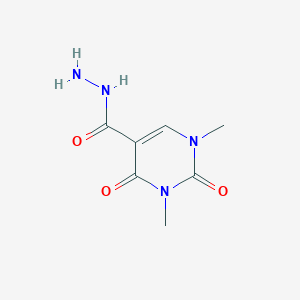

The synthesis of 1,3-dicarbonyl compounds like 5-Methylbenzene-1,3-dicarbonyl dichloride can be achieved through various methods. One such method is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile . Another method involves the use of enolates in SN2 type reactions .Molecular Structure Analysis

The molecular formula of 5-Methylbenzene-1,3-dicarbonyl dichloride is C9H6Cl2O2 . Its molecular weight is 217.05 g/mol .Chemical Reactions Analysis

1,3-Dicarbonyl compounds like 5-Methylbenzene-1,3-dicarbonyl dichloride can undergo various chemical reactions. For instance, they can form enolate anions with weaker bases, which can then undergo halogenation, aldol addition, and alkylation . They can also react with polyvalent metal cations to form very stable and only slightly polar enolate salts, better known as metal chelates .Applications De Recherche Scientifique

Reactivity and Combustion Properties

The reactivity of methylbenzenes, including derivatives similar to 5-methylbenzene-1,3-dicarbonyl dichloride, has been studied for their potential in combustion systems. Their reactivity varies with the position and number of methyl substituents, influencing properties like octane rating and ignition delay. This understanding aids in the development of fuel compositions for improved combustion efficiency and reduced emissions (Silva & Bozzelli, 2010).

Corrosion Inhibition

Compounds structurally related to 5-methylbenzene-1,3-dicarbonyl dichloride have been explored as corrosion inhibitors. These compounds exhibit significant inhibition efficiency on metal surfaces, providing insights into designing new corrosion inhibitors for industrial applications. The effectiveness of these inhibitors is supported by electrochemical techniques, surface examinations, and quantum chemical calculations (Verma et al., 2015).

Zeolite Catalysis in Methanol Conversion

Research on the conversion of methanol to hydrocarbons over zeolite catalysts has revealed the role of methylbenzenes as intermediates. Understanding the behavior of these intermediates helps optimize the methanol-to-olefin process, crucial for producing ethylene and propylene, key petrochemical building blocks. The study sheds light on catalyst deactivation and product formation, enhancing the efficiency of the catalytic process (Bjørgen et al., 2007).

Molecular Modeling in Drug Design

Molecular modeling studies have investigated the effects of positional isomerism on the anti-viral activity of compounds structurally related to 5-methylbenzene-1,3-dicarbonyl dichloride. Such studies are essential for understanding how molecular structure influences biological activity, guiding the design of more effective drugs against viruses like SARS-CoV-2 (Palsaniya et al., 2021).

Luminescent Properties of Coordination Polymers

Coordination polymers constructed with molecules structurally similar to 5-methylbenzene-1,3-dicarbonyl dichloride have been explored for their luminescent properties. These studies contribute to the development of new materials for applications in sensing, imaging, and light-emitting devices (Wenlong et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

5-methylbenzene-1,3-dicarbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXOYXCYBUMJPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578048 |

Source

|

| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbenzene-1,3-dicarbonyl dichloride | |

CAS RN |

13438-29-4 |

Source

|

| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)